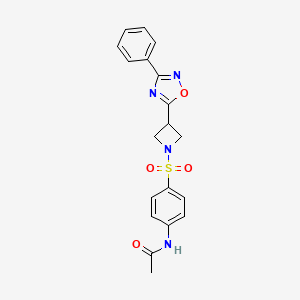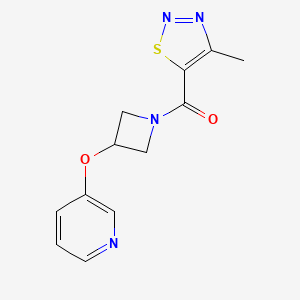
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as MTDPAM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MTDPAM belongs to the class of azetidinone derivatives and has been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Antibacterial Activity
Field
Application
Compounds with the 1,3,4-thiadiazole scaffold have shown potential as antibacterial agents .
Methods
In preliminary screening against Gram-positive and Gram-negative bacterial strains, the compounds were tested for their minimum inhibitory concentration (MIC) .
Results
One of the compounds showed moderate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae with MIC 7.55 µM .
Anti-Microbial Agents
Field
Application
The 1,3,4-thiadiazole scaffold is being studied for its potential as an anti-microbial agent .
Methods
The binding affinity and interaction of the synthesized compound were studied through docking .
Results
The synthesized compounds showed good inhibition constants with the minimum binding energy ranging from -5.19 to -8.99 KJ/mol .
properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-8-11(19-15-14-8)12(17)16-6-10(7-16)18-9-3-2-4-13-5-9/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAMWLWUSQMXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

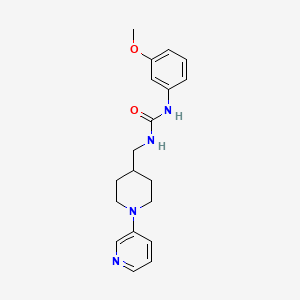
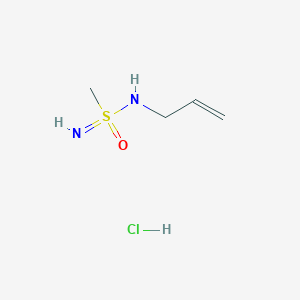
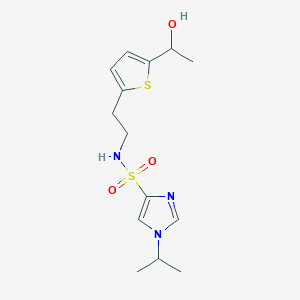

![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2923565.png)
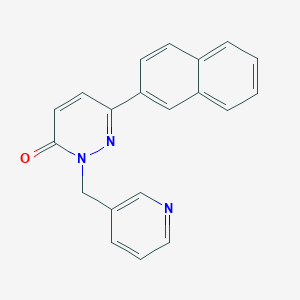
![2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride](/img/structure/B2923567.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide](/img/structure/B2923568.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923570.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2923571.png)
![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2923573.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2923580.png)
